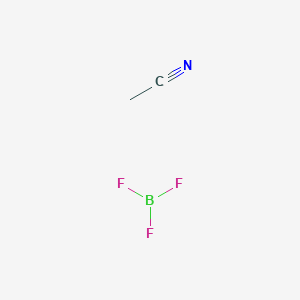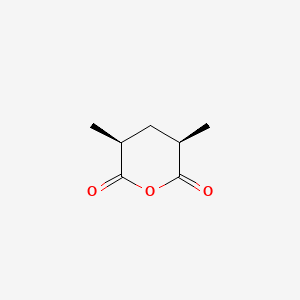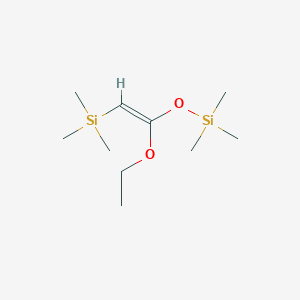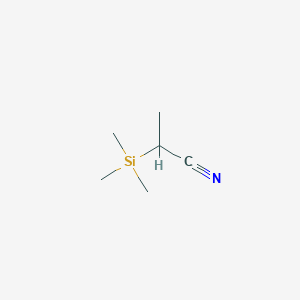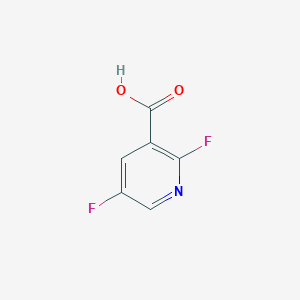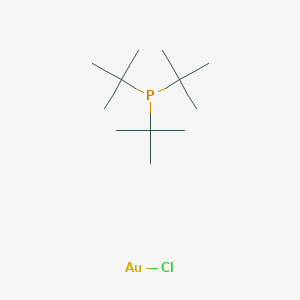
Chloro(tri-tert-butylphosphine)gold(I)
Übersicht
Beschreibung
Chloro(tri-tert-butylphosphine)gold(I) is a catalyst used in a variety of C-C bond forming reactions . It is also known by other names such as (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, and (tBu3P)AuCl .
Synthesis Analysis
While specific synthesis methods for Chloro(tri-tert-butylphosphine)gold(I) were not found in the search results, it was mentioned that gold(I) complexes containing tri-tert-butylphosphine ligands have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of Chloro(tri-tert-butylphosphine)gold(I) has been characterized by techniques such as FTIR, NMR spectroscopy, Cyclic voltammetry, elemental analysis, and X-ray diffraction . The linear formula of the compound is (C4H9)3PAuCl .Chemical Reactions Analysis
Chloro(tri-tert-butylphosphine)gold(I) is known to be a useful catalyst in a variety of C-C bond-forming reactions, including cyclopropanation .Physical And Chemical Properties Analysis
Chloro(tri-tert-butylphosphine)gold(I) is a solid with a molecular weight of 434.74. It has a melting point of over 300 °C . The compound is not soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Chloro(tri-tert-butylphosphine)gold(I) has been utilized in the synthesis of phenyl[tri(tent-butyl)phosphine]gold(I) and 1,4-Bis([phenylgold(l)]diphenylphosphinomethyl)benzene, with their structures determined by X-ray diffraction studies (Sladek et al., 1995).
- The compound has been converted into its bromide and iodide forms, with their molecular structures characterized by infrared and NMR spectroscopy (Schmidbaur & Aly, 1979).
Anticancer Research :
- Gold(I) complexes containing tri-tert-butylphosphine and dialkyl dithiocarbamate ligands have been synthesized, showing strong in vitro cytotoxic effects against various cancer cell lines, exceeding the efficacy of cisplatin in some cases (Altaf et al., 2015).
- A comparative study on chloro gold(I) phosphine complexes highlighted their antiproliferative effects and increased cellular and nuclear gold levels in colon carcinoma and breast cancer cells (Scheffler, You, & Ott, 2010).
Catalysis and Material Synthesis :
- Chloro(tri-tert-butylphosphine)gold(I) is used in the stereoselective synthesis of vinylsilanes, demonstrating the compound's utility in transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).
- In another study, it served as a catalyst in the synthesis of bicyclic indolizines and pyrrolo[1,2-a]azepine-type alkaloids (Sirindil et al., 2019).
Structural Chemistry :
- The crystal structures of various complexes, including chloro(tri-tert-butylphosphine)gold(I), have been determined, contributing to the understanding of molecular and crystal structure in gold(I) chemistry (Angermaier, Zeller, & Schmidbaur, 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
chlorogold;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474720 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(tri-tert-butylphosphine)gold(I) | |
CAS RN |
69550-28-3 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(tri-tert-butylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



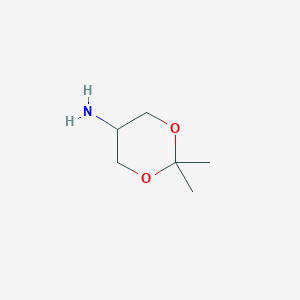
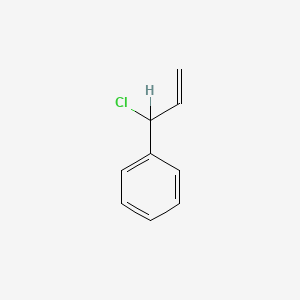
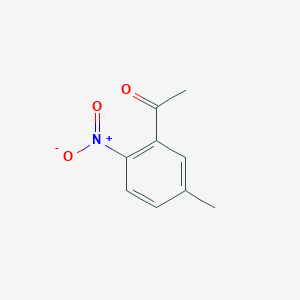
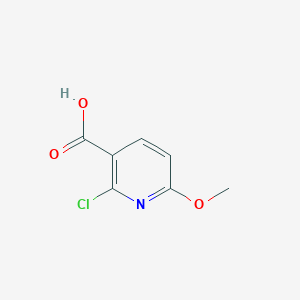
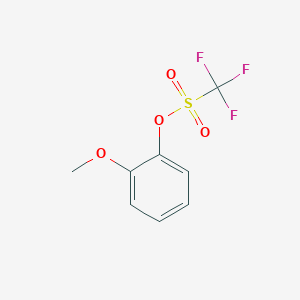
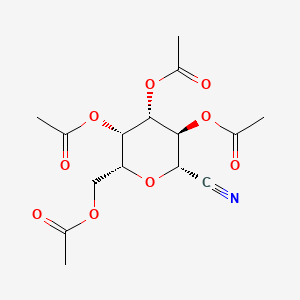
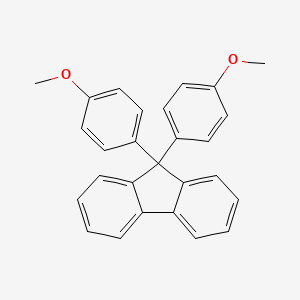
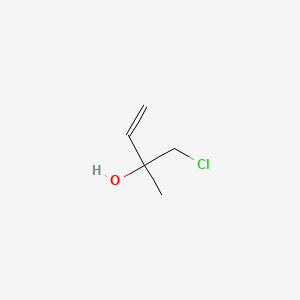
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
